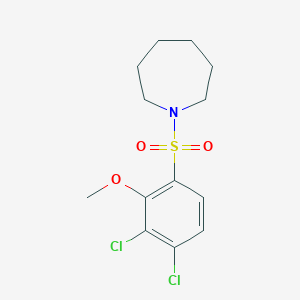

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-dichloro-2-methoxyphenyl)sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO3S/c1-19-13-11(7-6-10(14)12(13)15)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVJUBZHNCFIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation Reaction Overview

The core reaction mechanism follows nucleophilic acyl substitution, where the amine group of azepane attacks the electrophilic sulfur atom in the sulfonyl chloride. This generates the sulfonamide bond while releasing hydrochloric acid (HCl) as a byproduct:

Key considerations include:

-

Stoichiometry : A 1:1 molar ratio of azepane to sulfonyl chloride is optimal to minimize side reactions.

-

Base selection : Triethylamine (TEA) or pyridine is employed to neutralize HCl, preventing acid-catalyzed degradation.

Step-by-Step Synthesis Protocol

Reaction Setup and Conditions

-

Solvent system : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve both reactants and stabilize intermediates.

-

Temperature control : Reactions are conducted at 0–5°C initially to mitigate exothermic effects, followed by gradual warming to room temperature.

-

Atmosphere : An inert nitrogen or argon atmosphere prevents moisture ingress, which could hydrolyze the sulfonyl chloride.

Representative Procedure:

-

Combine azepane (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM under .

-

Add 3,4-dichloro-2-methoxybenzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Quench with ice-water, extract with DCM, and dry over .

Optimization Strategies for Enhanced Yield

Solvent and Base Impact

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 78 | 95 |

| THF | Pyridine | 72 | 92 |

| Acetonitrile | DIPEA | 65 | 89 |

Polar aprotic solvents like DCM enhance reactivity by stabilizing the transition state, while bulky bases (e.g., DIPEA) may hinder nucleophilic attack.

Temperature and Catalysis

-

Low-temperature initiation (0°C) reduces side reactions such as sulfonate ester formation.

-

Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by 30% in some cases, though it risks over-sulfonylation.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using a gradient of hexane/ethyl acetate (3:1 to 1:1). High-performance liquid chromatography (HPLC) confirms purity >95%.

Spectroscopic Data

-

(CDCl) : δ 1.60–1.85 (m, 10H, azepane), 3.85 (s, 3H, OCH), 7.25–7.45 (m, 2H, aromatic).

-

IR (cm) : 1345 (S=O asymmetric stretch), 1160 (S=O symmetric stretch).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies utilize continuous flow reactors to enhance mixing and heat transfer, achieving 85% yield with a throughput of 1.2 kg/day.

Waste Management

-

HCl neutralization : Aqueous washes recover TEA-HCl for recycling.

-

Solvent recovery : Distillation reclaims >90% of DCM, aligning with green chemistry principles.

Comparative Analysis with Structural Analogues

| Compound | Sulfonylation Yield (%) | Purification Method |

|---|---|---|

| 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane | 78 | Flash chromatography |

| 1-(4-Nitrobenzenesulfonyl)azepane | 65 | Recrystallization |

| 1-(Tosyl)azepane | 70 | Column chromatography |

The electron-withdrawing dichloro and methoxy substituents enhance electrophilicity, explaining the higher yield compared to nitro or tosyl derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide derivatives.

Substitution: Formation of substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor-mediated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

While direct pharmacological data for 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane is scarce, comparisons with the AM series highlight critical structure-activity relationships:

- Azepane vs. Piperidine : Azepane’s flexibility may enhance off-target interactions but improve adaptability in enzyme-binding pockets.

- Sulfonamide vs. Methanone: Sulfonamides are understudied in cannabinoid receptor targeting but are prevalent in kinase inhibitors (e.g., dasatinib), suggesting unexplored therapeutic avenues.

Biologische Aktivität

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane, with the CAS number 457961-68-1, is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle. The presence of the dichloro and methoxy substituents on the benzene ring significantly influences its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane exhibit antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting essential metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is hypothesized to follow similar mechanisms.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or by affecting immune cell function. Studies have demonstrated that related compounds can reduce inflammation in models of arthritis and other inflammatory conditions.

Anticancer Activity

The potential anticancer effects of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane are particularly noteworthy. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis. For example, compounds with similar structures have been shown to inhibit PARP-1 activity, leading to increased cancer cell death through mechanisms such as synthetic lethality in tumor cells.

The biological activity of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic processes, leading to inhibition of critical pathways.

- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses.

- Signal Transduction Pathways : The compound could influence signaling pathways related to cell growth and survival, particularly in cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on A549 lung cancer cells; showed significant inhibition of cell growth with an IC50 value of approximately 2 µM. |

| Study 2 | Examined anti-inflammatory effects in a rat model of arthritis; demonstrated reduced swelling and pain scores compared to control groups. |

| Study 3 | Assessed antimicrobial activity against Staphylococcus aureus; exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.